トリフルオロメタンスルホン酸ランタン(III)

概要

説明

Lanthanum(III) trifluoromethanesulfonate, commonly known as Lanthanum triflate, is an inorganic salt of lanthanum, which is a rare earth metal. Lanthanum triflate is a colorless, odorless, and water-soluble compound. It is widely used in organic synthesis and catalysis due to its unique properties, such as its strong acidity, high selectivity, and low toxicity. This article will discuss the synthesis method of lanthanum triflate, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

科学的研究の応用

有機合成触媒

トリフルオロメタンスルホン酸ランタン(III)は有機合成において触媒として用いられます . それはさまざまな有機反応を促進することが効果的であることが発見されており、複雑な有機化合物の作成に貢献しています .

ルイス酸

トリフルオロメタンスルホン酸ランタン(III)は、耐水性ルイス酸として機能します . ルイス酸は、新しい結合を形成するために電子対を受け入れることができる物質であり、多くの化学反応において不可欠です .

アルドール反応促進剤

この化合物は、シリルエノールエーテルとアルデヒドのアルドール反応に使用されます . アルドール反応は、有機化学における炭素-炭素結合を形成する方法です .

無機塩

トリフルオロメタンスルホン酸ランタン(III)は無機塩です . 無機塩は、化学合成から材料科学まで、さまざまな用途で使用されています .

遷移金属塩

遷移金属塩として、トリフルオロメタンスルホン酸ランタン(III)は材料科学の分野、特にユニークな特性を持つ新素材の開発において潜在的な用途があります .

研究用途

作用機序

As a Lewis acid catalyst, Lanthanum(III) trifluoromethanesulfonate functions similarly to aluminium chloride or ferric chloride, but it is water-tolerant . It is used in the Aldol reaction of silyl enol ethers with aldehydes , and in the synthesis of a variety of amides directly from esters and amines .

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lanthanum(III) trifluoromethanesulfonate involves the reaction of Lanthanum(III) oxide with trifluoromethanesulfonic acid.", "Starting Materials": ["Lanthanum(III) oxide", "Trifluoromethanesulfonic acid"], "Reaction": [ "Add Lanthanum(III) oxide to a reaction vessel", "Add trifluoromethanesulfonic acid dropwise to the reaction vessel while stirring", "Heat the reaction mixture to 80-100°C for 4-6 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated Lanthanum(III) trifluoromethanesulfonate", "Wash the product with diethyl ether", "Dry the product under vacuum" ] } | |

CAS番号 |

52093-26-2 |

分子式 |

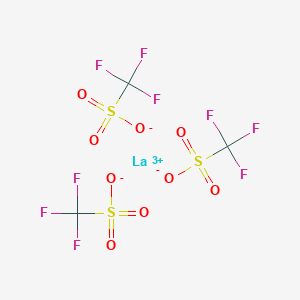

CHF3LaO3S |

分子量 |

288.98 g/mol |

IUPAC名 |

lanthanum;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChIキー |

NAPHXISIYHAKAH-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3] |

正規SMILES |

C(F)(F)(F)S(=O)(=O)O.[La] |

ピクトグラム |

Corrosive; Irritant |

同義語 |

1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Trifluoromethanesulfonic Acid Lanthanum(3+) Salt; Lanthanum Triflate; Lanthanum Trifluoromethanesulfonate; Lanthanum Tris(trifluoromethanesulfonate); Lanthanum(3+) Triflate; Lanthanum(3+) Triflu |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。